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molecular formula C22H26N2O2 B1669775 Daimuron CAS No. 42609-52-9

Daimuron

Cat. No. B1669775
M. Wt: 268.35 g/mol
InChI Key: 1S/C17H20N2O/c1-13-9-11-15(12-10-13)18-16(20)19-17(2,3)14-7-5-4-6-8-14/h4-12H,1-3H3,(H2,18,19,20)
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Patent
US04039577

Procedure details

11.25 parts of p-tolylurea, 7.72 parts of cumyl chloride and 23.64 g of α-methylstyrene were added to 80 parts of methylisobutyl ketone, and the reaction was performed at 60° C. for 5 hours. After the reaction, the solvent was evaporated off at reduced pressure. The residue was washed with n-hexane, and recrystallized from a mixture of water and methanol to afford 5.4 parts of N-(α,α-dimethylbenzyl)-N'-(p-tolyl)urea.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([NH:7][C:8]([NH2:10])=[O:9])=[CH:3][CH:2]=1.[C:12](Cl)([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)([CH3:14])[CH3:13].CC(C1C=CC=CC=1)=C>CC(CC(C)C)=O>[CH3:13][C:12]([NH:10][C:8]([NH:7][C:4]1[CH:5]=[CH:6][C:1]([CH3:11])=[CH:2][CH:3]=1)=[O:9])([CH3:14])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)NC(=O)N)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C1=CC=CC=C1)Cl
Name
Quantity
23.64 g
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)CC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off at reduced pressure
WASH
Type
WASH
Details
The residue was washed with n-hexane
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of water and methanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC(C1=CC=CC=C1)(C)NC(=O)NC1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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